molecular formula C8H5ClF3N B13127917 Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)-

Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)-

Cat. No.: B13127917
M. Wt: 207.58 g/mol
InChI Key: PTBOBEMIYGCEAP-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chloro group at the 3-position, a trifluoromethyl group at the 5-position, and a vinyl group at the 2-position on the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Vinylation: The vinyl group can be introduced through reactions such as the Heck reaction, which involves the coupling of a vinyl halide with a pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is influenced by its functional groups:

    Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s reactivity towards nucleophiles and electrophiles.

    Vinyl Group: The vinyl group can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis.

    Chloro Group:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the vinyl group, making it less versatile in certain synthetic applications.

    2-Vinyl-5-(trifluoromethyl)pyridine: Lacks the chloro group, which limits its reactivity in substitution reactions.

    3-Chloro-2-vinylpyridine: Lacks the trifluoromethyl group, which reduces its electron-withdrawing properties.

Uniqueness

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the vinyl and chloro groups provide multiple sites for chemical modification.

Properties

IUPAC Name

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOBEMIYGCEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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